molecular formula C15H15NO B5730906 2,4-dimethyl-N-phenylbenzamide CAS No. 5180-83-6

2,4-dimethyl-N-phenylbenzamide

Cat. No.: B5730906
CAS No.: 5180-83-6
M. Wt: 225.28 g/mol
InChI Key: FQMUMJCNWMIVMU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-phenylbenzamide typically involves the condensation of 2,4-dimethylbenzoic acid with aniline. This reaction is often mediated by coupling reagents such as titanium tetrachloride (TiCl4) in the presence of a base like pyridine at elevated temperatures (around 85°C). The reaction proceeds with moderate to excellent yields, depending on the steric hindrance of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2,4-Dimethyl-N-phenylbenzamide serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation leads to the formation of 2,4-dimethylbenzoic acid.
  • Reduction produces 2,4-dimethyl-N-phenylamine.
  • Substitution can yield various halogenated or nitrated derivatives.

Biological Applications

Antiviral and Antibacterial Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against viral and bacterial infections. The compound may inhibit viral replication by targeting specific viral enzymes or disrupt bacterial cell wall synthesis.

Anticancer Activity
Recent investigations into N-phenylbenzamide derivatives have shown promising anticancer properties. For example, derivatives of this compound were evaluated for their cytotoxic potential against various cancer cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values between 7.5 and 11.1 μM, indicating significant activity against cancer cells .

Medicinal Chemistry

Drug Development
The compound has been explored for its therapeutic potential in drug development. It acts as a prototype for creating new molecules targeting kinetoplastid parasites like Trypanosoma brucei, which causes African sleeping sickness. The interaction of these compounds with high mobility group (HMG) proteins is crucial for disrupting kinetoplast DNA function, leading to parasite death .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its versatility makes it valuable in developing various chemical products tailored for specific applications.

Data Summary Table

Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for organic reactionsForms acids and amines via oxidation and reduction
Biological ResearchAntiviral and antibacterial studiesInhibits viral replication; disrupts bacterial cell walls
Medicinal ChemistryPrototype for drug developmentEffective against T. brucei; disrupts kinetoplast DNA
Industrial ChemistryProduction of specialty chemicalsValuable for tailored chemical products

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of new imidazole-based N-phenylbenzamide derivatives, researchers synthesized several compounds and evaluated their activity against human cancer cell lines. The study revealed that certain derivatives showed high binding affinity to ABL1 kinase protein through molecular docking simulations, suggesting their potential as effective anticancer agents .

Case Study 2: Antiviral Mechanism Investigation
Another study focused on the antiviral properties of this compound derivatives against specific viral strains. The mechanism involved the inhibition of viral enzyme activity crucial for replication, demonstrating the compound's potential as a therapeutic agent in antiviral drug development.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

  • N,4-Dimethyl-N-phenylbenzamide
  • 3,4-Dimethoxy-N-phenylbenzamide
  • 3,4-Dichloro-N-phenylbenzamide
  • N-Ethyl-4-methyl-N-phenylbenzamide
  • 4-Ethoxy-N-methyl-N-phenylbenzamide

Comparison: 2,4-Dimethyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

2,4-Dimethyl-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a benzamide structure with two methyl groups at the 2 and 4 positions of the aromatic ring and a phenyl group attached to the nitrogen atom. This structural configuration is significant for its biological activity.

Synthesis : The compound can be synthesized through various methods, including acylation reactions involving 2,4-dimethylbenzoic acid and aniline derivatives. The reaction typically requires appropriate reagents such as acetic anhydride or thionyl chloride under controlled conditions to yield high purity products.

Antiviral Properties

Research has highlighted the antiviral potential of this compound derivatives against various viral strains. For instance, studies on N-phenylbenzamide derivatives have shown promising activity against enterovirus strains, with IC50 values indicating effective inhibition at low concentrations. Specifically, some derivatives exhibited IC50 values ranging from 5.7 μM to 18 μM against enterovirus 71 (EV71) .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It is believed to exert its effects by interfering with bacterial cell wall synthesis or by inhibiting key bacterial enzymes. Comparative studies have demonstrated that modifications in the benzamide structure can enhance or reduce antibacterial efficacy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Viral Enzymes : The compound may inhibit viral replication by targeting enzymes essential for viral life cycles.
  • Bacterial Targets : It potentially disrupts bacterial cell wall integrity or inhibits metabolic pathways critical for bacterial survival .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various N-phenylbenzamide derivatives, this compound was included in a panel of compounds tested against EV71. The results indicated that certain structural modifications significantly enhanced antiviral activity, suggesting a structure-activity relationship crucial for further drug development .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of benzamide derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Tables

Compound NameActivity TypeIC50 (μM)MIC (μg/mL)Reference
This compoundAntiviral18N/A
N-(4-bromophenyl)benzamideAntiviral5.7N/A
This compoundAntibacterialN/A32

Properties

IUPAC Name

2,4-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMUMJCNWMIVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306735
Record name 2,4-Dimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-83-6
Record name 2,4-Dimethyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5180-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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